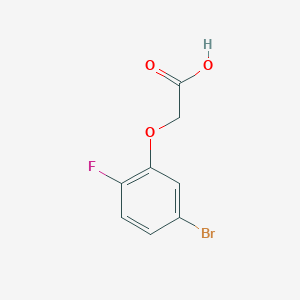

2-(5-Bromo-2-fluorophenoxy)acetic acid

Descripción general

Descripción

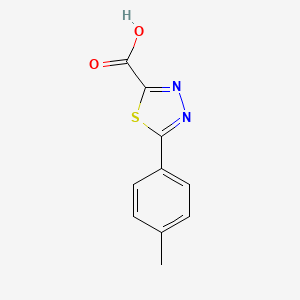

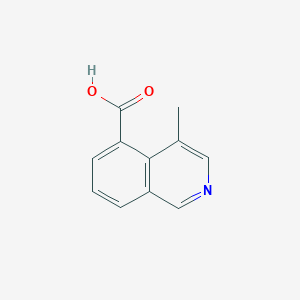

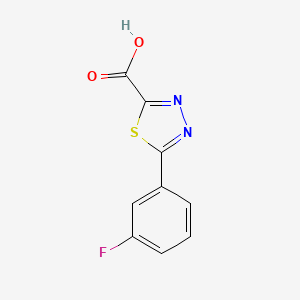

2-(5-Bromo-2-fluorophenoxy)acetic acid is a chemical compound with the empirical formula C8H6BrFO3 . It is a solid substance .

Molecular Structure Analysis

The molecular weight of 2-(5-Bromo-2-fluorophenoxy)acetic acid is 249.03 . The SMILES string representation of its structure is OC(COC1=CC(F)=CC=C1Br)=O . The InChI representation is 1S/C8H6BrFO3/c9-6-2-1-5(10)3-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) .Aplicaciones Científicas De Investigación

Crystallography and Molecular Structure Analysis

2-(4-Fluorophenoxy) acetic acid, a structurally similar compound to 2-(5-Bromo-2-fluorophenoxy)acetic acid, was synthesized and analyzed for its crystal structure. The study found that it crystallizes in the monoclinic crystal system and highlighted its structural stability facilitated by C-H···O and C-H···Cg interactions. The intermolecular interactions were studied using Hirshfeld surface analysis, and 3D energy frameworks were computed to visualize the packing modes. This provides a basis for understanding the molecular structure and interactions of related compounds, including 2-(5-Bromo-2-fluorophenoxy)acetic acid (Prabhuswamy et al., 2021).

Chemical Reactivity and Bonding

A comprehensive study on halogenated phenylacetic acids, which are closely related to 2-(5-Bromo-2-fluorophenoxy)acetic acid, was conducted to understand their reactivity, acidity, and vibrational spectra. The research provided insights into the structural properties, molecular reactivity descriptors, and vibrational spectra, comparing theoretical predictions with experimental findings. Such studies are crucial for comprehending the chemical behavior and properties of 2-(5-Bromo-2-fluorophenoxy)acetic acid and its derivatives (Srivastava et al., 2015).

Hydrogen Bonding and Polymeric Structures

The morpholinium salts of phenoxyacetic acid and its analogs, including a compound similar to 2-(5-Bromo-2-fluorophenoxy)acetic acid, were studied for their crystal structures and hydrogen bonding. The research provided insights into the formation of one-dimensional hydrogen-bonded chain polymers and cyclic hydrogen-bonded heterotetramers, enhancing the understanding of molecular assembly and interactions in such compounds (Smith & Lynch, 2015).

Bromophenol Derivatives and Antioxidant Activity

Research on marine red algae led to the isolation and identification of bromophenol derivatives, including structures related to 2-(5-Bromo-2-fluorophenoxy)acetic acid. These compounds were evaluated for their antioxidant activity, providing insights into the potential application of these compounds in food and pharmaceutical fields as natural antioxidants. This indicates the possible utilization of 2-(5-Bromo-2-fluorophenoxy)acetic acid derivatives in similar applications (Li et al., 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that similar compounds often target enzymes or receptors involved in biochemical pathways .

Mode of Action

Based on its structure, it may interact with its targets through hydrogen bonding or other types of molecular interactions .

Biochemical Pathways

Similar compounds are known to affect various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

Similar compounds are known to induce a variety of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(5-Bromo-2-fluorophenoxy)acetic acid . These factors could include pH, temperature, and the presence of other molecules .

Propiedades

IUPAC Name |

2-(5-bromo-2-fluorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXFEZLBRIMULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-2-fluorophenoxy)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1406125.png)

![8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1406140.png)